BMN-673 8R,9S

Vue d'ensemble

Description

This compound is less active than its counterpart Talazoparib in inhibiting PARP1, with an IC50 value of 144 nM . Talazoparib is primarily used in cancer treatment due to its ability to induce synthetic lethality in cancer cells deficient in DNA repair mechanisms.

Applications De Recherche Scientifique

(8R,9S)-LT-673 has several scientific research applications, including:

Chemistry: Used as a model compound to study stereoisomerism and reaction mechanisms.

Biology: Investigated for its role in DNA repair and cell cycle regulation.

Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors with defective DNA repair pathways.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mécanisme D'action

The mechanism of action of (8R,9S)-LT-673 involves the inhibition of PARP1, an enzyme involved in DNA repair. By inhibiting PARP1, (8R,9S)-LT-673 induces synthetic lethality in cancer cells that are already deficient in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. This leads to the accumulation of DNA damage and ultimately cell death .

Safety and Hazards

Orientations Futures

“Bmn-673 8R,9S” has shown remarkable antitumor activity in mice; xenografted tumors that carry defects in DNA repair due to BRCA mutations or PTEN deficiency were profoundly sensitive to oral “this compound” treatment at well-tolerated doses . Synergistic antitumor effects were also found when “this compound” was combined with temozolomide, SN38, or platinum drugs . This suggests potential future directions for the use of “this compound” in cancer treatment.

Analyse Biochimique

Biochemical Properties

Bmn-673 8R,9S selectively binds to PARP1/2 and prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway . It exhibits an IC50 value of 144 nM for PARP1 .

Cellular Effects

This compound exhibits selective antitumor cytotoxicity . It has been shown to elicit DNA repair biomarkers at much lower concentrations than earlier generation PARP1/2 inhibitors . It selectively targets tumor cells with BRCA1, BRCA2, or PTEN gene defects .

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to PARP1/2, preventing PARP-mediated DNA repair of single-strand DNA breaks . This enhances the accumulation of DNA strand breaks, promotes genomic instability, and eventually leads to apoptosis .

Temporal Effects in Laboratory Settings

This compound has been proven to be highly active in mouse models of human cancer and also is more selectively cytotoxic with a longer half-life and better bioavailability as compared to other compounds in development .

Dosage Effects in Animal Models

Oral dosing of this compound results in complete regression of the BRCA-deficient tumors in xenograft tumor model studies . Tumor cells with PTEN mutation are highly sensitive to this compound treatment in vitro .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with the PARP1/2 enzymes

Transport and Distribution

It is known that this compound selectively binds to PARP1/2 , suggesting that it may be distributed to areas where these enzymes are located.

Subcellular Localization

Given that it targets the nuclear enzymes PARP1/2 , it can be inferred that this compound may be localized in the nucleus where these enzymes are found.

Méthodes De Préparation

The synthesis of (8R,9S)-LT-673 involves several steps, starting from readily available precursors. The process typically includes:

Step 1: Formation of the core structure through a series of cyclization reactions.

Step 2: Introduction of functional groups via substitution reactions.

Step 3: Purification and crystallization to obtain the desired stereoisomer.

Industrial production methods often involve optimizing these steps to increase yield and purity. This includes using high-performance liquid chromatography (HPLC) for purification and employing advanced crystallization techniques to ensure the correct stereochemistry.

Analyse Des Réactions Chimiques

(8R,9S)-LT-673 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparaison Avec Des Composés Similaires

(8R,9S)-LT-673 is compared with other PARP inhibitors, such as:

Talazoparib: The active stereoisomer with a lower IC50 value for PARP1 inhibition.

Olaparib: Another PARP inhibitor used in cancer therapy, with a different chemical structure and mechanism of action.

Rucaparib: A PARP inhibitor with similar applications in cancer treatment but different pharmacokinetic properties

The uniqueness of (8R,9S)-LT-673 lies in its specific stereochemistry, which affects its binding affinity and activity compared to other PARP inhibitors.

Propriétés

IUPAC Name |

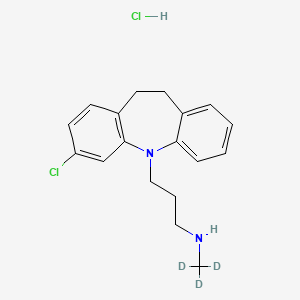

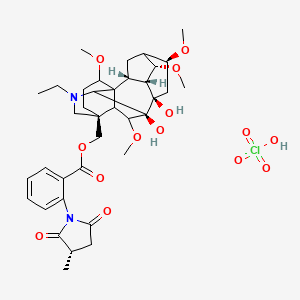

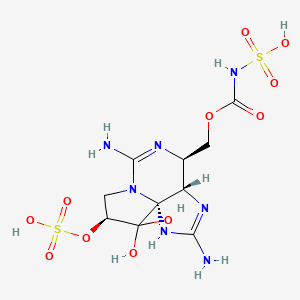

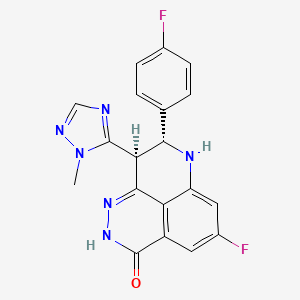

(11R,12S)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGQMRYQVZSGDQ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NC=N1)[C@H]2[C@@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660726 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207456-00-5 | |

| Record name | (8R,9S)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-1,2,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.